4-Bromo-2-sulfanylphenol
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Overview
Description
4-Bromo-2-sulfanylphenol is an organic compound characterized by the presence of a bromine atom, a thiol group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfanylphenol can be achieved through several methods. One common approach involves the bromination of 2-sulfanylphenol using bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the para position relative to the thiol group .
Industrial Production Methods: Industrial production of this compound often involves continuous bromination processes. For instance, the bromination of paracresol with bromine can be carried out in a reactor, where the reaction mixture is maintained at a controlled temperature to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Formation of 4-bromo-2-sulfonylphenol.
Reduction: Formation of 2-sulfanylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-sulfanylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-chlorophenol
- 4-Bromo-2-nitrophenol
Comparison: 4-Bromo-2-sulfanylphenol is unique due to the presence of both a thiol and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a single functional group .
Properties
IUPAC Name |
4-bromo-2-sulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZHERCPCURXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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